N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2-oxoimidazolidine-1-carboxamide N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2-oxoimidazolidine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 2097894-93-2
VCID: VC7698160
InChI: InChI=1S/C12H17N3O3S/c1-12(18,6-9-2-5-19-7-9)8-14-11(17)15-4-3-13-10(15)16/h2,5,7,18H,3-4,6,8H2,1H3,(H,13,16)(H,14,17)
SMILES: CC(CC1=CSC=C1)(CNC(=O)N2CCNC2=O)O
Molecular Formula: C12H17N3O3S
Molecular Weight: 283.35

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2-oxoimidazolidine-1-carboxamide

CAS No.: 2097894-93-2

Cat. No.: VC7698160

Molecular Formula: C12H17N3O3S

Molecular Weight: 283.35

* For research use only. Not for human or veterinary use.

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2-oxoimidazolidine-1-carboxamide - 2097894-93-2

Specification

CAS No. 2097894-93-2
Molecular Formula C12H17N3O3S
Molecular Weight 283.35
IUPAC Name N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-2-oxoimidazolidine-1-carboxamide
Standard InChI InChI=1S/C12H17N3O3S/c1-12(18,6-9-2-5-19-7-9)8-14-11(17)15-4-3-13-10(15)16/h2,5,7,18H,3-4,6,8H2,1H3,(H,13,16)(H,14,17)
Standard InChI Key AIKWLGXREUBXGH-UHFFFAOYSA-N
SMILES CC(CC1=CSC=C1)(CNC(=O)N2CCNC2=O)O

Introduction

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2-oxoimidazolidine-1-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the class of sulfonamide derivatives, which are known for their diverse pharmacological properties, including antibacterial and anti-inflammatory effects.

Chemical Formula and Molecular Weight

  • Chemical Formula: Not explicitly provided in the search results, but it can be inferred to include a sulfonamide group and the mentioned functional groups.

  • Molecular Weight: Not specified in the search results.

Key Functional Groups

  • Methanesulfonyl Group: Contributes to its classification as a sulfonamide.

  • Imidazolidine Ring: Provides structural stability and potential biological activity.

  • Thiophene Moiety: Enhances the compound's pharmacological properties.

Synthesis and Chemical Reactions

The synthesis of N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2-oxoimidazolidine-1-carboxamide typically involves multiple steps, utilizing techniques such as nucleophilic substitution and condensation reactions. These processes require controlled conditions to optimize yield and selectivity, often monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Synthesis Steps

  • Starting Materials: Typically involve thiophene derivatives and imidazolidine precursors.

  • Reaction Conditions: Controlled temperature, solvent selection, and catalysts are crucial.

  • Purification Methods: TLC and HPLC are commonly used for monitoring and purification.

Biological Activities and Potential Applications

This compound's mechanism of action likely involves interactions with biological targets that are sensitive to sulfonamide derivatives. Studies on similar compounds suggest that modifications in the structure can significantly affect their binding affinity and biological efficacy.

Potential Applications

  • Antibacterial Agents: Sulfonamides are traditionally used as antibacterial agents.

  • Anti-inflammatory Agents: The compound's structure suggests potential anti-inflammatory properties.

  • Therapeutic Agents: Ongoing research may lead to novel therapeutic agents with improved efficacy and safety profiles.

Research Findings and Future Directions

Research into N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2-oxoimidazolidine-1-carboxamide is ongoing, with a focus on understanding its pharmacological properties and potential therapeutic applications. The compound's unique structure, featuring both a thiophene moiety and an imidazolidine ring, presents opportunities for further modification and optimization.

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